molecular formula C8H16S4 B1211434 1,4,7,10-Tetrathiacyclododecane CAS No. 25423-56-7

1,4,7,10-Tetrathiacyclododecane

Cat. No. B1211434
CAS RN: 25423-56-7
M. Wt: 240.5 g/mol
InChI Key: MULBAFLKPUVJKC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,4,7,10-Tetrathiacyclododecane derivatives has been achieved through various methodologies, including aqueous solutions at low pH for lanthanide compounds and efficient synthesis routes for cyclen (Athey & Kiefer, 2002). Novel synthetic pathways have also been developed for derivatives, enhancing the yield and reducing the reaction time through microwave technology (Wang Yan-hui, 2007).

Molecular Structure Analysis

The molecular structure of 1,4,7,10-Tetrathiacyclododecane and its derivatives has been elucidated through X-ray crystallography, revealing various structural motifs and providing insights into their complexation behavior with metal ions. Crystal structures have shown how these compounds can form chiral helical structures and participate in hydrogen bonding and π-π stacking interactions (Xi et al., 2009).

Chemical Reactions and Properties

1,4,7,10-Tetrathiacyclododecane and its derivatives undergo various chemical reactions, leading to the formation of complexes with metal ions. These reactions are crucial for the application of these macrocycles in fields such as catalysis and luminescence. The synthesis and characterization of these complexes have provided valuable information on their chemical behavior and potential applications (Yang et al., 2008).

Physical Properties Analysis

The physical properties of 1,4,7,10-Tetrathiacyclododecane derivatives, including their crystalline structures and solubility, have been extensively studied. These properties are influenced by the macrocycle's ability to form various conformations and interact with different solvent molecules, affecting their application in the synthesis of complex compounds (Goodrow et al., 1983).

Chemical Properties Analysis

The chemical properties of 1,4,7,10-Tetrathiacyclododecane, including its complexation behavior with metal ions, are central to its application in coordination chemistry and materials science. Studies have shown its ability to form stable complexes with lanthanides and other metal ions, highlighting its potential for developing new materials and catalysts (Kabachnik et al., 1984).

Scientific Research Applications

Platinum(IV) Derivatives and Ligand Commutation

1,4,7,10-Tetrathiacyclododecane has been utilized in the study of platinum(IV) derivatives. It exhibits dynamic behavior as a ligand, showing novel ligand commutation involving exchange between metal-coordinated and uncoordinated sulfur atoms in macrocyclic structures (Abel et al., 1987).

RNA Cleavage and Phosphate Diester Transesterification

This compound plays a role in promoting transesterification and RNA cleavage. Kinetic studies on its reactions with lanthanides have shown its effectiveness in these processes, providing important insights for biochemical applications (Chin & Morrow, 1994).

Biomedical Imaging and Therapeutic Applications

1,4,7,10-Tetrathiacyclododecane is crucial in the synthesis of DOTA-peptide conjugates, which are increasingly used in targeted imaging, therapeutic radiopharmaceuticals, and MRI contrast agents. Its coordination chemistry and biomedical applications are significant in the field of medical diagnostics (De Leon-Rodriguez & Kovács, 2008).

Microwave Technology in Synthesis

The application of microwave technology in the synthesis of 1,4,7,10-tetraazacyclododecane-tetraacetic acid, a key intermediate compound, has shown improvements in reaction time and yield over traditional methods (Wang Yan-hui, 2007).

Chromatic, Magnetic, and Structural Changes

This compound is notable for retaining its molecular crystallinity during reversible hydration/dehydration, demonstrating significant flexibility. This property makes it a candidate for environmentally responsive materials (Churchard et al., 2012).

Versatility in Diagnostic Imaging

Its versatility is highlighted by its significant impact on various major imaging modalities, including MRI, PET, SPECT, and Fluorescence imaging. The ability to complex various metal ions and to be modified for different disease states makes it a cornerstone in diagnostic imaging research (Stasiuk & Long, 2013).

Safety And Hazards

The safety data sheet for 1,4,7,10-Tetrathiacyclododecane advises avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It recommends using personal protective equipment, ensuring adequate ventilation, and storing in a well-ventilated place with the container tightly closed .

Future Directions

The future directions for 1,4,7,10-Tetrathiacyclododecane and related compounds seem to be in the field of diagnostic imaging . The versatility of DOTA, a related compound, has been demonstrated in its ability to impact all major imaging modalities, including Magnetic Resonance (MR), Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), and Fluorescence imaging . This suggests potential future directions for 1,4,7,10-Tetrathiacyclododecane in similar applications.

properties

IUPAC Name

1,4,7,10-tetrathiacyclododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16S4/c1-2-10-5-6-12-8-7-11-4-3-9-1/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULBAFLKPUVJKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCSCCSCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50180083
Record name 1,4,7,10-Tetrathiacyclododecane
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Molecular Weight

240.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,7,10-Tetrathiacyclododecane

CAS RN

25423-56-7
Record name 1,4,7,10-Tetrathiacyclododecane
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Record name 1,4,7,10-Tetrathiacyclododecane
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Record name 25423-56-7
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Record name 1,4,7,10-Tetrathiacyclododecane
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Record name 1,4,7,10-Tetrathiacyclododecane
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Record name 1,4,7,10-TETRATHIACYCLODODECANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
230
Citations
L Tomaszewski, G Lagger, HH Girault - Analytical chemistry, 1999 - ACS Publications
The ion-transfer characteristics of Cu(I) and Cu(II) were studied at the polarized water/1,2-dichloroethane interface. Both direct ion transfer and transfer assisted by a cyclic thioether …
Number of citations: 28 pubs.acs.org
MA Watzky, D Waknine, MJ Heeg, JF Endicott… - Inorganic …, 1993 - ACS Publications
The X-ray crystalstructure of Pt ([12] aneS4) 2+([12] aneS4= 1, 4, 7, 10-tetrathiacycloduodecane) shows that the Pt (II) ion is displaced 0.33 Á from the S4 plane butthat the Pt-S bond …
Number of citations: 40 pubs.acs.org
PR Raithby, GP Shields, FH Allen - Acta Crystallographica Section B …, 1997 - scripts.iucr.org
Crystallographic results retrieved from the Cambridge Structural Database (CSD) have been used to perform systematic conformational analyses of both free and metal-coordinated …
Number of citations: 24 scripts.iucr.org
PK Baker, SD Harris, MC Durrant… - … Section C: Crystal …, 1995 - scripts.iucr.org
The X-ray crystal structure of the new addition com-pound (12 [ane] S4. I2) oo, C8H16S4. I2, is reported. The 12 moieties bridge symmetrically between thioether groups; the InI and S... I …
Number of citations: 11 scripts.iucr.org
AJ Blake, MA Halcrow, M Schröder - Journal of the Chemical Society …, 1994 - pubs.rsc.org
Reaction of NiCl2 with 1 molar equivalent of the macrocycles (L) 1,4,7,10-tetrathiacyclododecane ([12]aneS4), 1,4,8,11-tetrathiacyclotetradecane ([14]aneS4) or 1,5,9,13-…
Number of citations: 15 pubs.rsc.org
RA Izquierdo, CMF Barros, FML Amado… - International Journal of …, 2005 - Elsevier
A new series of ruthenium(II) complexes with the general formula [Ru II ([12]aneS 4 )(NN)]X 2 , where NN are bidentate diimines, [12]aneS 4 is 1,4,7,10-tetrathiacyclododecane, and X is …
Number of citations: 4 www.sciencedirect.com
EM Nour - Spectrochimica Acta Part A: Molecular and …, 2000 - Elsevier
Resonance Raman spectroscopy has been used to study the reaction of iodine with the interesting polysulphur cyclic base, 1,4,7,10,13,16,-haxathiacyclootadecane (HTCOD). The …
Number of citations: 60 www.sciencedirect.com
AJ Blake, MA Halcrow, M Schröder - Journal of the Chemical Society …, 1992 - pubs.rsc.org
Treatment of [Ni(OH2)6][BF4]2 with 1 molar equivalent of [12]aneS4([12]aneS4= 1,4,7,10-tetrathiacyclododecane) or [16]aneS4([16]aneS4= 1,5,9,13-tetrathiacyclohexadecane) in …
Number of citations: 32 pubs.rsc.org
KD Asmus, HA Gillis, GG Teather - The Journal of Physical …, 1978 - ACS Publications
The formation of intermolecular radical cation complexes has been observed in the oxidation of a number of cyclic and open chain di-, tri-, and tetrathia compounds (1, 4-and 1, 3-…
Number of citations: 35 pubs.acs.org
RD Adams, K Brosius, OS Kwon - Inorganic Chemistry Communications, 2001 - Elsevier
Thiirane is transformed catalytically into the symmetric thiacrowns: 1,4,7,10-tetrathiacyclododecane, 12S4; 1,4,7,10,13-pentathiacyclopentadecane, 15S5; and 1,4,7,10,13,16-…
Number of citations: 8 www.sciencedirect.com

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